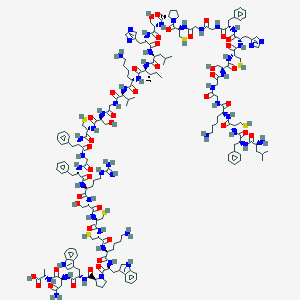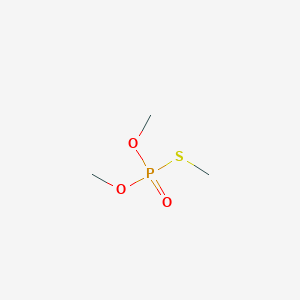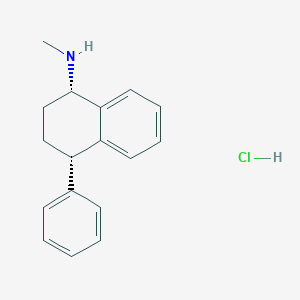
Gallinacin 1alpha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gallinacin 1alpha is a protein that plays a crucial role in the immune system of birds. It is a member of the beta-defensin family of antimicrobial peptides. Gallinacin 1alpha is known for its potent antibacterial and antiviral properties, which make it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of Gallinacin 1alpha is not fully understood, but it is believed to work by disrupting the cell membranes of bacteria and viruses. It binds to the surface of these pathogens and causes them to lyse, or burst open. This results in the death of the pathogen.
Effets Biochimiques Et Physiologiques
Gallinacin 1alpha has been shown to have a variety of biochemical and physiological effects. It can stimulate the production of cytokines, which are important signaling molecules in the immune system. It can also activate immune cells such as macrophages and natural killer cells. In addition, Gallinacin 1alpha has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Gallinacin 1alpha in lab experiments is its potent antimicrobial activity. This makes it a valuable tool for studying the mechanisms of bacterial and viral infections. However, one limitation of Gallinacin 1alpha is that it is specific to birds, and may not be directly applicable to humans. In addition, its mechanism of action is not fully understood, which may limit its use in certain types of experiments.
Orientations Futures
There are many potential future directions for research on Gallinacin 1alpha. One area of interest is its potential as a therapeutic agent in humans. Studies have shown that Gallinacin 1alpha has activity against a variety of human pathogens, including antibiotic-resistant strains of bacteria. Another area of interest is its role in the immune system of birds. Further research is needed to fully understand the mechanisms by which Gallinacin 1alpha works, and how it can be used to improve human health.
Méthodes De Synthèse
Gallinacin 1alpha can be synthesized using recombinant DNA technology. The gene that encodes for the protein can be cloned and expressed in a suitable host organism, such as E. coli. The resulting protein can then be purified using various chromatography techniques.
Applications De Recherche Scientifique
Gallinacin 1alpha has a wide range of potential applications in scientific research. It has been studied for its role in the immune response of birds, as well as its potential as a therapeutic agent in humans. Gallinacin 1alpha has been shown to have potent antibacterial and antiviral activity against a variety of pathogens, including E. coli, Staphylococcus aureus, and influenza virus.
Propriétés
Numéro CAS |
156409-55-1 |
|---|---|
Nom du produit |
Gallinacin 1alpha |
Formule moléculaire |
C176H255N49O42S6 |
Poids moléculaire |
3922 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C176H255N49O42S6/c1-10-96(8)145(223-159(250)115(61-94(4)5)207-157(248)121(68-104-73-184-91-195-104)210-162(253)128(84-229)216-170(261)136-53-35-59-225(136)174(265)134(90-273)201-141(234)78-190-139(232)76-192-148(239)116(62-98-36-15-11-16-37-98)208-158(249)122(69-105-74-185-92-196-105)211-167(258)132(88-271)219-160(251)125(81-226)199-140(233)77-189-138(231)75-191-147(238)111(48-27-30-54-177)202-164(255)129(85-268)217-155(246)119(65-101-42-21-14-22-43-101)206-146(237)108(180)60-93(2)3)172(263)205-113(50-29-32-56-179)152(243)222-144(95(6)7)171(262)194-80-143(236)200-126(82-227)161(252)218-131(87-270)166(257)209-117(63-99-38-17-12-18-39-99)149(240)193-79-142(235)198-118(64-100-40-19-13-20-41-100)154(245)203-114(51-33-57-186-176(182)183)151(242)215-127(83-228)163(254)220-133(89-272)168(259)221-130(86-269)165(256)204-112(49-28-31-55-178)150(241)214-124(67-103-72-188-110-47-26-24-45-107(103)110)173(264)224-58-34-52-135(224)169(260)213-120(66-102-71-187-109-46-25-23-44-106(102)109)156(247)212-123(70-137(181)230)153(244)197-97(9)175(266)267/h11-26,36-47,71-74,91-97,104-105,108,111-136,144-145,187-188,226-229,268-273H,10,27-35,48-70,75-90,177-180H2,1-9H3,(H2,181,230)(H,189,231)(H,190,232)(H,191,238)(H,192,239)(H,193,240)(H,194,262)(H,197,244)(H,198,235)(H,199,233)(H,200,236)(H,201,234)(H,202,255)(H,203,245)(H,204,256)(H,205,263)(H,206,237)(H,207,248)(H,208,249)(H,209,257)(H,210,253)(H,211,258)(H,212,247)(H,213,260)(H,214,241)(H,215,242)(H,216,261)(H,217,246)(H,218,252)(H,219,251)(H,220,254)(H,221,259)(H,222,243)(H,223,250)(H,266,267)(H4,182,183,186)/t96-,97-,104?,105?,108-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,144-,145-/m0/s1 |
Clé InChI |
DHUDWKXJLYWMMO-GCLXVQITSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC8C=NC=N8)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CS)NC(=O)CNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)N |
SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N5CCCC5C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8C=NC=N8)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CS)NC(=O)CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1C=NC=N1)NC(=O)C(CS)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N5CCCC5C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8C=NC=N8)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CS)NC(=O)CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1C=NC=N1)NC(=O)C(CS)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)N |
Séquence |
LFCKGGSCXFGGCPSXLIKVGSCFGFRSCCKWPWNA |
Synonymes |
chicken heterophil peptide CHP1 CHP1 peptide, chicken gallinacin 1 alpha protein, chicken gallinacin 1 protein, chicken |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B121417.png)




![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)



![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)
![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)


